molecular formula C27H27BrN2O3 B14092602 Dihydro K22

Dihydro K22

Cat. No.: B14092602
M. Wt: 507.4 g/mol
InChI Key: HETBRWGTYNKOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro K22 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dihydro K22 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

Scientific Research Applications

Dihydro K22 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential antiviral properties and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in antiviral drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Dihydro K22 exerts its effects by targeting specific molecular pathways. It acts at an early step during the production of viruses in human host cells, thereby inhibiting viral replication. The compound interacts with viral proteins and host cell machinery, disrupting the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific antiviral activity and its ability to inhibit viral replication at an early stage. Unlike other similar compounds, this compound has a distinct mechanism of action that makes it a valuable tool in antiviral research .

Properties

Molecular Formula

C27H27BrN2O3

Molecular Weight

507.4 g/mol

IUPAC Name

N-[1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C27H27BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,24,33H,15-19H2,(H,29,31)

InChI Key

HETBRWGTYNKOIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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